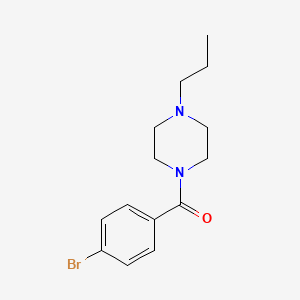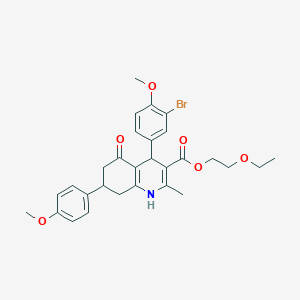![molecular formula C18H30N2O2 B4980031 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide), commonly known as TCD-DMA, is a cyclic diamide compound that has gained significant attention in scientific research. It is a versatile compound that has been synthesized using various methods and has been studied for its potential applications in different fields.
科学的研究の応用
TCD-DMA has been studied for its potential applications in different fields, including organic synthesis, catalysis, and polymer science. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of polymers. TCD-DMA has also been studied for its potential applications in drug delivery systems, where it can act as a carrier for hydrophobic drugs.
作用機序
The mechanism of action of TCD-DMA is not fully understood, but it is believed to be related to its ability to form inclusion complexes with different molecules. The cyclic structure of TCD-DMA allows it to encapsulate different guest molecules, leading to the formation of inclusion complexes. These complexes can have different properties, such as increased solubility, stability, and bioavailability.
Biochemical and Physiological Effects
TCD-DMA has been studied for its biochemical and physiological effects, including its toxicity and biocompatibility. Studies have shown that TCD-DMA has low toxicity and is biocompatible, making it a promising candidate for different biomedical applications. TCD-DMA has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of different diseases.
実験室実験の利点と制限
TCD-DMA has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility. It can be used as a building block in the synthesis of different compounds and as a ligand in metal-catalyzed reactions. However, TCD-DMA has some limitations, including its high cost and limited availability. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on TCD-DMA, including its potential applications in drug delivery systems, catalysis, and polymer science. Studies could focus on the optimization of the synthesis method to improve the yield and reduce the cost of TCD-DMA. Research could also explore the formation of inclusion complexes with different guest molecules and their properties. Furthermore, studies could investigate the biocompatibility and toxicity of TCD-DMA in different biological systems.
Conclusion
In conclusion, TCD-DMA is a cyclic diamide compound that has gained significant attention in scientific research. It has been synthesized using different methods and has been studied for its potential applications in different fields. TCD-DMA has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility. However, more research is needed to fully understand its properties and potential applications. Future research could focus on the optimization of the synthesis method, the formation of inclusion complexes with different guest molecules, and the biocompatibility and toxicity of TCD-DMA in different biological systems.
合成法
TCD-DMA can be synthesized using different methods, including the reaction of TCD with DMA in the presence of a catalyst, such as boron trifluoride etherate. The reaction leads to the formation of TCD-DMA with a yield of up to 80%. Other methods involve the use of different solvents, such as N-methylpyrrolidone and dimethylformamide, and different catalysts, such as zinc chloride and titanium tetrachloride.
特性
IUPAC Name |
2-[3-[2-(dimethylamino)-2-oxoethyl]-1-adamantyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-19(2)15(21)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(22)20(3)4/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPBZDBPCMFTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B4979956.png)


![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)

![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)
![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)
![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)